molecular formula C9H8BrN3O2 B1456927 Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate CAS No. 916326-80-2

Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate

Cat. No. B1456927
M. Wt: 270.08 g/mol
InChI Key: GGILHBFZRKBNSR-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate” is a heterocyclic compound . It has the molecular weight of 256.06 . It’s a solid substance stored in a refrigerator .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds can be achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H6BrN3O2/c1-14-8(13)6-5-2-4(9)3-10-7(5)12-11-6/h2-3H,1H3,(H,10,11,12) .


Chemical Reactions Analysis

The synthesis of this compound involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Characterization

The compound has been utilized as a precursor in the synthesis of various novel compounds, demonstrating its importance in the development of new chemical entities. For instance, it has been involved in the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives, highlighting its role in forming structurally diverse molecules. These derivatives have been analyzed for their crystal structure and evaluated for cytotoxicity against different tumor cell lines, showing selective cytotoxicity without affecting normal human liver cells, which suggests potential applications in cancer research (Huang et al., 2017).

Chemical Reactions and Mechanisms

This compound is also central to the synthesis of pyrazolopyridines and related heterocycles. The reactions typically involve various aldehydes and lead to the production of compounds with potential antibacterial properties, as shown in studies where some synthesized compounds demonstrated good antibacterial activity (Maqbool et al., 2013), (Maqbool et al., 2014). This highlights its utility in the development of new antimicrobial agents.

Novel Synthesis Techniques

Innovative synthesis techniques utilizing this compound have been explored, such as ultrasound-promoted regioselective synthesis, which offers rapid and efficient methods to produce fused polycyclic structures with excellent yields. This approach emphasizes the compound's versatility in facilitating the development of novel synthesis strategies for complex molecules (Nikpassand et al., 2010).

Computational Studies and Material Science

The compound has been the subject of theoretical and experimental investigations to understand its structure and vibrational spectra better. These studies contribute to a deeper understanding of its chemical properties and potential applications in material science, providing insights into its behavior at the molecular level (Bahgat et al., 2009).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H320, H335 . Precautionary measures include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

properties

IUPAC Name

methyl 5-bromo-1-methylpyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-13-8-6(3-5(10)4-11-8)7(12-13)9(14)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGILHBFZRKBNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate

Synthesis routes and methods

Procedure details

Sodium hydride (47 mg, 60% in mineral oil, 1.18 mmol) was added in portions to a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methyl ester Compound 1b (0.3 g, 1.17 mmol) in dry THF (20 mL) at 0° C. The mixture was stirred at 0° C. for 15 minutes then methyl iodide (80 μl, 1.29 mmol) was added. The reaction was warmed to room temperature gradually and stirred overnight. the solvent was removed and the residue was purified by silica gel chromatography (10% to 50% of ethyl acetate in hexanes) to yield 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methyl ester Compound 11a (0.31 g, 97% yield) as a white powder. 1H NMR (400 MHz, CDCl3) δ 9.89 (s, 2H), 4.51 (s, 3H), 3.37 (s, 3H); MS (ESI) m/z: 271 (M+H+).
Quantity
47 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1b
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step Two
Name
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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